

Certificate of Analysis: A Technical Guide to 4-Nitrobenzaldehyde-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for the characterization of **4-Nitrobenzaldehyde-d5**, a deuterated analog of 4-Nitrobenzaldehyde. This document is intended to serve as a detailed reference for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics (DMPK), where isotopically labeled compounds are critical for quantitative bioanalysis and as internal standards in mass spectrometry-based assays.

Physicochemical and Quality Control Data

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis (CoA) for **4-Nitrobenzaldehyde-d5**. These specifications ensure the identity, purity, and quality of the material for research and development purposes.

Table 1: General Properties



Property	Specification	
Chemical Formula	C7D5NO3	
Molecular Weight	156.15 g/mol	
CAS Number	100155-51-9	
Appearance	Light yellow to yellow crystalline powder[1][2]	
Melting Point	103-107 °C[3]	
Solubility	Soluble in common organic solvents such as acetonitrile, methanol, and DMSO.	

Table 2: Quality Control Specifications

Test	Method	Specification
Purity (by HPLC)	HPLC-UV	≥98.0%
Purity (by GC)	GC-FID	≥98.0%
Isotopic Enrichment	¹ H NMR / ² H NMR / MS	≥98 atom % D
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-HS	Per USP <467>

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard procedures for the quality control of deuterated aromatic aldehydes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **4-Nitrobenzaldehyde-d5** by separating it from any non-deuterated or other impurities.



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm) is typically used for the separation of aromatic aldehydes[4].
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed[5]. For example, a 65:35 mixture of acetonitrile and water can be effective[4].
- Flow Rate: 1.0 mL/min[4].
- Detection: UV detection at 360 nm[4].
- Sample Preparation: A stock solution of the sample is prepared in acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 10 μg/mL with the mobile phase.
- Analysis: The sample is injected into the HPLC system, and the peak area of 4 Nitrobenzaldehyde-d5 is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of **4-Nitrobenzaldehyde-d5**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source such as electrospray ionization (ESI) or electron ionization (EI)[6].
- Ionization Mode: Positive or negative ion mode can be used, depending on the adducts formed.
- Mass Range: Scanned from m/z 50 to 200.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 100 ng/mL and infused directly into the mass spectrometer or injected via an LC system.



Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the deuterated compound (expected m/z around 157.06 for [M+H]⁺).
 The relative intensities of the isotopic peaks are used to calculate the deuterium enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

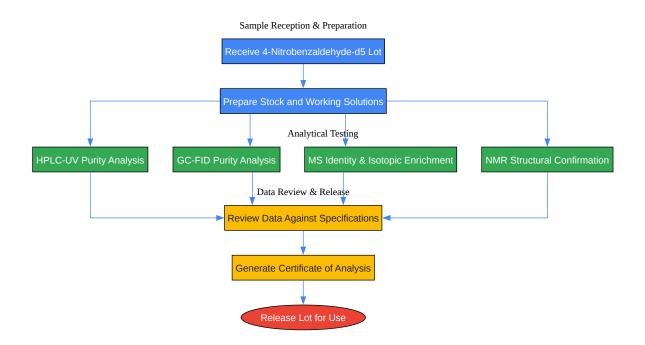
NMR spectroscopy is essential for confirming the chemical structure and determining the positions of deuterium incorporation. For highly deuterated compounds, both Proton (¹H) and Deuterium (²H) NMR are valuable.

- ¹H NMR Spectroscopy:
 - Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
 - Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The use of a deuterated solvent is standard to avoid large solvent signals in the spectrum[7][8].
 - Analysis: In a highly deuterated compound like 4-Nitrobenzaldehyde-d5, the proton signals from the aromatic ring and the aldehyde group will be significantly diminished or absent, confirming the high level of deuterium incorporation. The remaining small signals can be used to quantify the residual proton content.
- ²H (Deuterium) NMR Spectroscopy:
 - Instrumentation: An NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.
 - Solvent: A non-deuterated solvent such as H₂O or DMSO can be used, as the experiment only observes the deuterium signal.
 - Analysis: Deuterium NMR provides a direct observation of the deuterium atoms in the
 molecule. The spectrum will show peaks corresponding to the different chemical
 environments of the deuterium atoms, confirming their positions on the aromatic ring and
 the aldehyde group. The integration of these peaks can be used to determine the relative
 distribution of deuterium[9].



Visualizations

The following diagrams illustrate a typical quality control workflow and a relevant biological pathway for 4-Nitrobenzaldehyde.



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Caption: Quality Control Workflow for 4-Nitrobenzaldehyde-d5.





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Caption: Illustrative Metabolic Pathway of 4-Nitrobenzaldehyde.

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- To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide to 4-Nitrobenzaldehyde-d5]. BenchChem, [2025]. [Online PDF]. Available at:



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